N-(1H-1,3-benzodiazol-2-yl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide
Overview
Description
N-(1H-1,3-benzodiazol-2-yl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzodiazol-2-yl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and pyridazine intermediates, which are then coupled with a piperidine derivative. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene. The final step involves the formation of the carboxamide group through amidation reactions, using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, minimizing the risk of side reactions and impurities. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-benzodiazol-2-yl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzodiazole or pyridazine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
Scientific Research Applications
N-(1H-1,3-benzodiazol-2-yl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with neurotransmitter receptors, influencing neurological functions.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in the manufacture of flexible plastic articles.
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate: An antioxidant compound structurally similar to vitamin E.
Uniqueness
N-(1H-1,3-benzodiazol-2-yl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide stands out due to its complex structure, which allows for diverse chemical modifications and applications. Its unique combination of benzodiazole, pyridazine, and piperidine rings provides a versatile platform for the development of new compounds with tailored properties.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-32-21-9-5-2-6-17(21)18-10-11-22(29-28-18)30-14-12-16(13-15-30)23(31)27-24-25-19-7-3-4-8-20(19)26-24/h2-11,16H,12-15H2,1H3,(H2,25,26,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGBGPQLLOPHGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=NC5=CC=CC=C5N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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